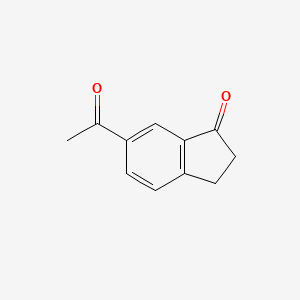

6-Acetyl-2,3-dihydro-1H-inden-1-one

描述

Structure

3D Structure

属性

IUPAC Name |

6-acetyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-7(12)9-3-2-8-4-5-11(13)10(8)6-9/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZRPETRDLFOTSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(CCC2=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20856884 | |

| Record name | 6-Acetyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103987-99-1 | |

| Record name | 6-Acetyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of the Indanone Core in Synthetic Chemistry and Functional Molecule Design

The indanone core, a bicyclic structure consisting of a benzene (B151609) ring fused to a five-membered ring containing a ketone group, is a significant motif in synthetic chemistry. researchgate.netrsc.org This scaffold is present in numerous natural products and has been a target for various synthetic methodologies. researchgate.netrsc.org The versatility of the 1-indanone (B140024) framework, in particular, makes it a valuable building block for constructing more complex polycyclic structures. researchgate.netrsc.org

The development of methods to create functionalized indanone derivatives has been an active area of research. researchgate.net Synthetic strategies such as Friedel-Crafts cyclization, reactions involving acetylenic derivatives, ring contractions, and the Nazarov reaction are employed to synthesize these cores. researchgate.net The interest in indanones stems from their presence in biologically active molecules and their utility as intermediates in the synthesis of other complex organic compounds. researchgate.netrsc.org

Significance of Acyl Substituted Cyclic Ketones in Organic Synthesis

Acyl-substituted cyclic ketones are a class of organic compounds that play a crucial role in synthetic chemistry. The presence of both a cyclic ketone and an acyl group provides multiple reactive sites, allowing for a diverse range of chemical transformations. These compounds serve as versatile intermediates in the synthesis of more complex molecules.

The acylation of cyclic ketones is a fundamental transformation that introduces an acyl group onto the ketone ring. This can be achieved through various methods, including the use of acyl halides or anhydrides. libretexts.org The resulting acyl-substituted cyclic ketones can then undergo further reactions, such as alkylation, condensation, and cyclization, to build intricate molecular architectures. For instance, intramolecular acylation is a key step in the formation of cyclic ketones from dicarboxylic acid derivatives. libretexts.org

Overview of Current Research Trajectories Involving 2,3 Dihydro 1h Inden 1 One Scaffolds

Classical and Contemporary Approaches to 2,3-Dihydro-1H-inden-1-one Synthesis

The formation of the 2,3-dihydro-1H-inden-1-one (1-indanone) skeleton is a cornerstone of synthesizing its various derivatives.

Cyclization Reactions for Indanone Ring Formation

Intramolecular Friedel-Crafts acylation is a predominant method for creating the indanone ring. nih.gov This reaction typically involves the cyclization of 3-arylpropionic acids or their corresponding acyl chlorides. nih.govnih.gov While the use of 3-arylpropionic acids is considered more environmentally friendly as it produces water as the only byproduct, it often requires harsh conditions like high temperatures. nih.gov To circumvent these challenges, various catalysts and energy sources have been explored. For instance, superacid catalysts and non-conventional techniques like microwave irradiation and high-intensity ultrasound have been successfully employed to facilitate the intramolecular Friedel-Crafts acylation under milder conditions. nih.gov

Another approach involves the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides. organic-chemistry.org This method has proven effective for producing 1-indanones in good to excellent yields. organic-chemistry.org Additionally, photochemical reactions, such as the photolysis of certain ketones, can yield 1-indanone derivatives. nih.gov

A different strategy for forming the indanone ring is through the cyclization of 3-(2-bromophenyl)propionic acid at very low temperatures in the presence of n-butyllithium. beilstein-journals.org Furthermore, the reaction of o-propargyl alcohol benzaldehydes with alkynes under acidic conditions can lead to the formation of 3-hydroxy-1-indanones through intramolecular cyclization. nih.gov

Friedel-Crafts Acylation Strategies in Substituted Indanones

Friedel-Crafts acylation is a versatile tool for introducing acyl groups onto the aromatic ring of the indanone core. acs.org This reaction can be catalyzed by Lewis acids, with scandium triflate (Sc(OTf)₃) being a notable example for the intramolecular acylation of benzyl (B1604629) Meldrum's acid derivatives to form polysubstituted 1-indanones. acs.org The choice of catalyst and reaction conditions can significantly influence the yield and regioselectivity of the acylation. For example, the use of polyphosphoric acid (PPA) with varying concentrations of P₂O₅ can direct the acylation to different positions on the indanone ring. d-nb.info

Niobium pentachloride (NbCl₅) has also been utilized as a Lewis acid to promote the one-step synthesis of indanones from a bifunctional electrophile and an aromatic ring under mild conditions. nih.govresearchgate.net This method involves both inter- and intramolecular Friedel-Crafts reactions. researchgate.net

Targeted Acetylation Strategies for the Indanone Core

The introduction of an acetyl group at a specific position on the indanone core is crucial for the synthesis of compounds like 6-acetyl-2,3-dihydro-1H-inden-1-one. This is often achieved through Friedel-Crafts acylation of the pre-formed indanone ring or a suitable precursor. For example, the Fries rearrangement of 4-methyl-7-acetoxycoumarin using anhydrous aluminum chloride can lead to an acetylated coumarin (B35378) derivative, which can then be converted to a dihydroxyacetophenone. orgsyn.org While not a direct acetylation of indanone, this illustrates a classic method for introducing an acetyl group onto a related aromatic system.

A more direct approach involves the Friedel-Crafts acylation of a substituted naphthalene (B1677914), such as 2-methoxynaphthalene (B124790) with acetyl chloride in the presence of aluminum chloride, to produce 2-acetyl-6-methoxynaphthalene. google.com This demonstrates the feasibility of acetylating a naphthalene system, which is structurally related to the indanone core. The synthesis of 2,6-dimethyl-2,3-dihydro-1H-inden-1-one has been documented, indicating that substitution at the 6-position of the indanone ring is achievable.

Multi-component Reaction (MCR) Strategies in the Synthesis of Indanone Derivatives

Multi-component reactions (MCRs) offer an efficient pathway to construct complex molecules like indanone derivatives in a single step from multiple starting materials. beilstein-journals.orgmdpi.com These reactions are advantageous due to their atom economy and reduced number of synthetic steps. mdpi.com

One example of an MCR for indanone synthesis involves the reaction of phenylalkynes and aldehydes with a catalytic amount of SbF₅. organic-chemistry.org This reaction produces 2,3-disubstituted indanones with high diastereoselectivity. organic-chemistry.org Another MCR approach utilizes the reaction of an aromatic substrate, 3,3-dimethylacrylic acid, and NbCl₅ as a catalyst to generate a variety of 1-indanone derivatives. nih.gov

MCRs have also been employed in the synthesis of related heterocyclic structures, such as benzo-fused γ-lactams, which share structural similarities with indanones. beilstein-journals.org For instance, a three-component reaction of an o-iodobenzamide, a terminal alkyne, and an indole (B1671886) or pyrrole (B145914) derivative, catalyzed by copper, yields 3,3-disubstituted isoindolinone derivatives. beilstein-journals.org

Catalytic Methods in the Synthesis of 2,3-Dihydro-1H-inden-1-one Derivatives

Various catalytic systems have been developed to enhance the efficiency and selectivity of indanone synthesis. Metal triflates, such as terbium triflate (Tb(OTf)₃) and scandium triflate (Sc(OTf)₃), have been used to catalyze the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids and Meldrum's acid derivatives, respectively. nih.govnih.govacs.org

Transition metal catalysts, including palladium, rhodium, and nickel, play a significant role in modern indanone synthesis. organic-chemistry.org Palladium catalysts are used in carbonylative cyclizations of unsaturated aryl iodides. organic-chemistry.org Rhodium catalysts have been employed in the tandem carborhodium/cyclization of internal alkynes to produce 2,3-substituted indanones in water. organic-chemistry.org Nickel-catalyzed reductive cyclization of enones provides a route to enantiomerically enriched indanones. organic-chemistry.org

Ruthenium catalysts have also been utilized in the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives to form 1-substituted-1H-indene and 1-indanone products. organic-chemistry.org Furthermore, photocatalytic methods using catalysts like Ru(bpy)₃Cl₂ have emerged as a green and mild approach for the synthesis of indanone derivatives from diazoalkanes. acs.org

Stereoselective Synthesis of Chiral 2,3-Dihydro-1H-inden-1-one Analogs

The synthesis of chiral indanone analogs with specific stereochemistry is of great interest due to their potential biological activity. acs.orgmdpi.com Asymmetric synthesis strategies are employed to control the formation of stereocenters. ethz.ch

One approach is the enantioselective reductive-Heck reaction, which has been developed for the synthesis of either enantiomerically enriched 3-substituted indanones or α-exo-methylene indanones, depending on the base used. acs.org Another method involves the rhodium-catalyzed asymmetric intramolecular 1,4-addition of pinacolborane chalcone (B49325) derivatives, which provides access to enantioenriched 3-aryl-1-indanones. organic-chemistry.org

Chiral auxiliaries can also be used to induce stereoselectivity. ethz.ch For example, optically pure cis-1-amino-2-indanols have been used to derive catalysts for asymmetric reductions. whiterose.ac.uk Biotransformations using marine-derived fungi have also been shown to produce optically active indane derivatives with noteworthy stereoselectivities. mdpi.com Furthermore, stereoselective [3+2]-dipolar cycloaddition reactions have been utilized to synthesize complex di-spirooxindole analogs containing a cyclohexanone (B45756) moiety. nih.gov

Electrophilic and Nucleophilic Reactions of the Carbonyl and Acetyl Groups

The presence of two carbonyl groups in this compound offers distinct sites for both nucleophilic and electrophilic reactions. The carbonyl carbon atoms are electrophilic due to the polarization of the carbon-oxygen double bond, making them susceptible to attack by nucleophiles. masterorganicchemistry.comnih.govlibretexts.org Conversely, the oxygen atoms, with their lone pairs of electrons, can act as nucleophiles or bases.

Nucleophilic Addition:

Both the ketone on the indanone ring and the acetyl group can undergo nucleophilic addition. libretexts.orgyoutube.com The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate which is then typically protonated to yield an alcohol. youtube.com The relative reactivity of the two carbonyl groups can be influenced by steric hindrance and electronic effects. The ketone on the five-membered ring might be slightly more reactive than the acetyl ketone due to the ring strain.

Common nucleophiles for these reactions include:

Grignard reagents (R-MgX) and Organolithium reagents (R-Li): These strong nucleophiles add an alkyl or aryl group to the carbonyl carbon, forming a tertiary alcohol upon workup. nih.gov

Hydride reagents (e.g., NaBH₄, LiAlH₄): These reagents deliver a hydride ion (H⁻) to the carbonyl carbon, reducing the ketone to a secondary alcohol.

Cyanide (CN⁻): Addition of cyanide forms a cyanohydrin, which can be a precursor for other functional groups.

Amines (RNH₂): Primary amines react with ketones to form imines (Schiff bases) through a nucleophilic addition-elimination mechanism. youtube.com

Electrophilic Reactions:

While the carbonyl carbons are electrophilic, the oxygen atoms can act as Lewis bases and be protonated by strong acids. This activation makes the carbonyl carbon even more electrophilic and can facilitate subsequent reactions. masterorganicchemistry.comlasalle.edu

Regioselectivity and Stereoselectivity in Chemical Transformations of the Indanone Core

Regioselectivity:

Regioselectivity refers to the preference for a reaction to occur at one position over another. wikipedia.org In the context of this compound, regioselectivity becomes crucial in reactions involving the aromatic ring and the enolizable positions of the ketone.

Aromatic Substitution: The acetyl group is a deactivating, meta-directing group for electrophilic aromatic substitution. Therefore, incoming electrophiles would be expected to add to the positions meta to the acetyl group (positions 5 and 7). The indanone part of the molecule also influences the regioselectivity.

Enolate Formation: The ketone on the indanone core has two α-protons (at the C2 position) that can be removed by a base to form an enolate. This enolate can then react with electrophiles. The presence of the adjacent aromatic ring influences the stability and reactivity of this enolate.

Studies on the synthesis of substituted indanones have shown that the regioselectivity of cyclization reactions, such as the Friedel-Crafts acylation, is highly dependent on the nature and position of substituents on the aromatic ring. d-nb.info For instance, in polyphosphoric acid (PPA)-mediated syntheses, electron-donating groups direct the cyclization to specific positions, and the concentration of the acid can also influence the outcome. d-nb.info

Stereoselectivity:

Stereoselectivity is the preference for the formation of one stereoisomer over another. masterorganicchemistry.comwikipedia.orginflibnet.ac.insaskoer.ca For this compound, stereoselectivity is a key consideration in reactions that create new stereocenters, particularly at the C1 and C2 positions of the indanone ring.

Reduction of the Carbonyl Group: The reduction of the C1 carbonyl group can lead to the formation of a chiral center. The use of chiral reducing agents can induce enantioselectivity, leading to a preponderance of one enantiomer of the resulting alcohol.

Reactions at the C2 Position: Reactions involving the enolate at the C2 position can also generate a new stereocenter. The approach of the electrophile to the enolate can be influenced by the existing stereochemistry of the molecule or by chiral auxiliaries, leading to diastereoselective or enantioselective transformations.

Oxidation and Reduction Pathways of Indanone Derivatives

Oxidation:

The oxidation of this compound can target different parts of the molecule.

Baeyer-Villiger Oxidation: Ketones can undergo Baeyer-Villiger oxidation with peroxy acids (e.g., m-CPBA) to form esters. In the case of the indanone ketone, this would lead to a lactone (a cyclic ester). The regioselectivity of this rearrangement generally involves the migration of the more substituted carbon atom. wikipedia.org For the acetyl group, oxidation could potentially lead to a phenyl acetate derivative.

Oxidation of the Methylene Group: The methylene group (C2) adjacent to the carbonyl can be oxidized under certain conditions.

Reduction:

The reduction of the two carbonyl groups in this compound is a common transformation.

Selective Reduction: It is often possible to selectively reduce one carbonyl group in the presence of the other by choosing appropriate reducing agents and reaction conditions. For example, milder reducing agents might preferentially reduce the more reactive ketone.

Complete Reduction: Stronger reducing agents, such as LiAlH₄, would likely reduce both carbonyl groups to the corresponding alcohols.

Clemmensen and Wolff-Kishner Reductions: These reactions can be used to completely remove the carbonyl oxygen, converting the ketone into a methylene group (CH₂). The Clemmensen reduction is carried out in acidic conditions (Zn(Hg), HCl), while the Wolff-Kishner reduction uses basic conditions (H₂NNH₂, KOH).

Substitution Reactions at the Indanone Ring System

Substitution reactions on the indanone ring system of this compound can occur on both the aromatic part and the aliphatic five-membered ring.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution is generally difficult on this ring system unless there are strong electron-withdrawing groups and a good leaving group present on the aromatic ring.

Substitution at the α-Carbon: The C2 position is susceptible to substitution reactions via the formation of an enolate. Halogenation at the α-position can occur under both acidic and basic conditions. Alkylation at this position is also a common transformation.

Rearrangement Reactions Involving the 2,3-Dihydro-1H-inden-1-one Moiety

The indanone skeleton can participate in several types of rearrangement reactions, often under acidic or basic conditions. wiley-vch.delibretexts.org

Pinacol-type Rearrangements: If a 1,2-diol is formed from the indanone (e.g., by reduction of the ketone and subsequent dihydroxylation of an adjacent double bond if present), it can undergo a pinacol rearrangement under acidic conditions to give a spirocyclic ketone.

Ring Expansion Reactions: 1-Indanones can undergo ring expansion reactions to form benzocycloheptenone skeletons. rsc.orgnih.gov These reactions can be catalyzed by transition metals like rhodium and involve the insertion of a two-carbon unit, such as ethylene or an alkyne, into a C-C bond of the indanone. rsc.orgnih.gov

Beckmann Rearrangement: The oxime derived from the indanone ketone can undergo a Beckmann rearrangement in the presence of an acid to form a lactam (a cyclic amide). wiley-vch.de This reaction involves the migration of the group anti to the hydroxyl group of the oxime.

Investigation of Reaction Kinetics and Mechanistic Pathways

Detailed kinetic and mechanistic studies on this compound are not widely available in the public domain. However, the kinetics and mechanisms of the fundamental reactions it can undergo are well-established in organic chemistry. ox.ac.ukupi.edunih.gov

Reaction Kinetics: The rate of reactions involving this compound would be influenced by factors such as the concentration of reactants, temperature, and the presence of catalysts. For example, the rate of nucleophilic addition to the carbonyl groups would depend on the nucleophilicity of the attacking species and the electrophilicity of the carbonyl carbon. ox.ac.uk

Mechanistic Pathways: The mechanisms of the reactions discussed above (e.g., nucleophilic addition, electrophilic substitution, rearrangements) can be elucidated using a variety of techniques, including:

Spectroscopic analysis: To identify intermediates and products.

Isotope labeling studies: To trace the path of atoms during a reaction.

Computational chemistry: To model reaction pathways and transition states.

For instance, the mechanism of a base-promoted ring expansion of a 2-substituted 1-indanone has been proposed to proceed through a nucleophilic attack of the indanone carbanion on an alkyne, followed by intramolecular addition and a retro-aldol reaction. nih.gov

Design, Synthesis, and Characterization of 2,3 Dihydro 1h Inden 1 One Derivatives

Structural Modification Strategies for Enhanced Molecular Functionality

The core structure of 6-Acetyl-2,3-dihydro-1H-inden-1-one presents multiple sites for chemical modification, allowing for the systematic alteration of its properties. These modifications are pivotal in developing new derivatives with tailored functionalities.

Alkylation and Arylation of the Indanone Ring System

Alkylation and arylation reactions on the indanone ring system are fundamental strategies for introducing new carbon-based substituents. These modifications can significantly influence the electronic and steric properties of the molecule. For instance, the introduction of alkyl or aryl groups can alter the reactivity of the indenone core and provide new points for further derivatization.

A notable process involves the Fischer indole (B1671886) synthesis, which can be adapted for indoline (B122111) compounds. This method includes the reaction of a substituted phenylhydrazine (B124118) with a ketone or aldehyde to form a hydrazone, followed by cyclization in the presence of a catalyst like methanesulfonic acid to form a 3H-indole. Subsequent reduction yields a 2,3-dihydro-indole, which can then undergo further modifications such as nitration and acylation. google.com For example, treatment with nitric acid and sulfuric acid introduces a nitro group, and subsequent acylation with acetyl chloride protects the amino group that can be formed after reduction of the nitro group. google.com

Derivatization at the Acetyl Moiety

The acetyl group at the 6-position of the indanone ring is a key site for a variety of chemical transformations. These modifications can lead to a diverse range of derivatives with potentially new biological activities or material properties.

For example, the acetyl group can undergo reduction to an alcohol, which can then be esterified or etherified. Alternatively, the carbonyl group of the acetyl moiety can react with various nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. These derivatizations are crucial for exploring the structure-activity relationships of indenone compounds.

Incorporation of Heterocyclic Units into Indanone Scaffolds

For instance, coumarin (B35378) derivatives containing various heterocyclic systems like pyrazolo[1,5-a]pyrimidine, tetrazolo[1,5-a]pyrimidine, and thiazoles have been synthesized. researchgate.net These syntheses often involve the reaction of a derivatized chromen-2-one with heterocyclic amines or other reagents to build the new ring systems. researchgate.net The resulting fused or linked heterocyclic-indanone structures can exhibit unique biological activities.

Synthetic Pathways for Advanced this compound Analogs

The synthesis of advanced analogs of this compound often requires multi-step reaction sequences. These pathways are designed to build molecular complexity and introduce specific functional groups in a controlled manner.

A common synthetic route may start with a commercially available substituted indanone or involve the construction of the indanone ring from simpler precursors. For example, a multi-step synthesis can be employed to produce derivatives like 2,3-dihydro-5,6-dimethoxy-2-((piperidin-4-yl)methyl) inden-1-one, which can then be further derivatized into carboxamides and thioureas. researchgate.net Another example is the synthesis of 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole, which involves a six-step process including hydrazone formation, Fischer cyclization, reduction, nitration, acylation, and final reduction of the nitro group. google.com

Spectroscopic Elucidation of Novel Indanone Derivatives

The characterization of newly synthesized indanone derivatives relies heavily on modern spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity, and stereochemistry of the compounds.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including complex indanone derivatives. researchgate.net One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the protons and carbons in the molecule. researchgate.netipb.pt

For more complex structures, two-dimensional (2D) NMR experiments are often necessary to unambiguously assign all the signals and determine the connectivity of the atoms. researchgate.netipb.pt Techniques like COSY (Correlation Spectroscopy) are used to identify proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal one-bond and multiple-bond correlations between protons and carbons, respectively. nih.gov These advanced NMR methods are crucial for confirming the structures of novel indanone derivatives and for identifying any unexpected byproducts that may form during a reaction. nih.gov

For example, the complete assignment of ¹H NMR spectra for 3-formylindole derivatives has been achieved through a combination of 1D and 2D NMR experiments. researchgate.net Similarly, the structures of various heterocyclic compounds fused to other ring systems are routinely confirmed using a suite of NMR techniques. ipb.pt

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. nih.gov Unlike nominal mass spectrometry, which measures mass-to-charge ratio (m/z) to the nearest integer, HRMS can measure mass with a precision of several decimal places. This high precision allows for the calculation of a unique elemental formula, providing definitive confirmation of a compound's identity. nih.gov

For a target molecule like this compound, the expected molecular formula is C₁₁H₁₀O₂. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da), hydrogen (¹H = 1.007825 Da), and oxygen (¹⁶O = 15.994915 Da), the theoretical monoisotopic mass can be calculated with great precision.

An experimental HRMS analysis, often using techniques like electrospray ionization (ESI), would measure the m/z of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). acs.org The resulting high-resolution mass is then compared to the theoretical value. A match within a very small tolerance (typically < 5 ppm) provides strong evidence for the proposed molecular formula. For instance, the calculated exact mass for C₁₁H₁₀O₂ is 174.0681 Da. nih.gov An experimental HRMS measurement yielding a value extremely close to this would confirm the elemental composition.

Table 1: Theoretical Mass Data for this compound

| Molecular Formula | Calculated Exact Mass (Da) | Common Adducts | Expected m/z (HRMS) |

|---|---|---|---|

| C₁₁H₁₀O₂ | 174.0681 | [M+H]⁺ | 175.0759 |

This table presents theoretical values used for HRMS data interpretation.

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. researchgate.net It operates on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting spectrum shows absorption bands that are characteristic of specific functional groups.

In the structure of this compound, several key functional groups would produce distinct signals in an IR spectrum. The most prominent features would be from the two carbonyl (C=O) groups—one from the indanone ketone and one from the acetyl ketone. The C=O stretching vibrations typically appear as strong, sharp bands in the region of 1650-1800 cm⁻¹. The indanone ketone, being part of a five-membered ring and conjugated to the aromatic ring, is expected to absorb at a different frequency than the acetyl ketone. nist.gov

Additional characteristic absorptions would include C-H stretches from the aromatic ring (typically above 3000 cm⁻¹) and the aliphatic CH₂ groups (typically below 3000 cm⁻¹), as well as C=C stretching vibrations from the aromatic ring in the 1450-1600 cm⁻¹ region. nih.govmdpi.com Comparing the experimental spectrum to known correlation tables and data from similar structures allows for a comprehensive analysis of the molecule's functional group composition. researchgate.netnih.gov

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbonyl (Indanone) | C=O Stretch | ~1715 | Strong |

| Carbonyl (Acetyl) | C=O Stretch | ~1685 | Strong |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Medium |

This table is a representation of expected values based on standard IR correlation tables and data for related compounds. nist.gov

X-ray Crystallography for Absolute and Relative Stereochemical Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. acs.org By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thus determine the precise position of each atom in the crystal lattice. nih.gov This technique provides unequivocal information about bond lengths, bond angles, and the absolute and relative stereochemistry of chiral centers. nih.gov

For a derivative of 2,3-dihydro-1H-inden-1-one, single-crystal X-ray diffraction would confirm the planar structure of the aromatic ring, the conformation of the five-membered aliphatic ring, and the spatial orientation of the acetyl substituent. acs.org If chiral centers were present, as in more complex derivatives, X-ray crystallography could unambiguously determine the relative configuration of these centers. researchgate.net Furthermore, through the use of anomalous dispersion, the absolute configuration of a chiral molecule can often be determined.

The analysis yields detailed crystallographic data, including the crystal system, space group, and unit cell dimensions, which are unique for a given crystalline form of a compound. nih.govresearchgate.net This information serves as a final, unambiguous proof of the molecular structure.

Table 3: Example Crystallographic Data for Related Heterocyclic Ketone Derivatives

| Compound | Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone | C₁₄H₁₂N₂O₂ | Monoclinic | P2₁/c | nih.gov |

| 1-{3-Acetyl-2-(4-chlorophenyl)-6-hydroxy...}ethanone | C₂₀H₂₆ClNO₄ | Monoclinic | P2₁ | researchgate.net |

This table provides examples of crystallographic data obtained for related molecular structures, illustrating the type of information generated by X-ray diffraction analysis.

Computational and Theoretical Investigations of 6 Acetyl 2,3 Dihydro 1h Inden 1 One

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic distribution and geometric parameters of a molecule.

Density Functional Theory (DFT) for Optimized Geometries and Energetics

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.govacs.orgacs.org It is particularly effective for calculating the optimized geometry and energetics of molecules like 6-Acetyl-2,3-dihydro-1H-inden-1-one. By using functionals such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), researchers can determine the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. acs.orgacs.org

This optimization process yields precise data on bond lengths, bond angles, and dihedral angles. For this compound, key parameters would include the lengths of the carbonyl C=O bonds, the C-C bonds of the fused ring system, and the bond angles that define the planarity and strain of the five-membered ring. The resulting energetic information, including the total electronic energy, provides a measure of the molecule's thermodynamic stability.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | C1=O14 (Indenone) | 1.215 |

| Bond Length (Å) | C12=O15 (Acetyl) | 1.228 |

| Bond Length (Å) | C5-C6 (Aromatic) | 1.395 |

| Bond Length (Å) | C2-C3 (Aliphatic) | 1.545 |

| Bond Angle (°) | C2-C1-C7a | 108.5 |

| Bond Angle (°) | C11-C12-O15 | 120.3 |

| Dihedral Angle (°) | C3-C3a-C7a-C1 | -0.5 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.orgyoutube.comacs.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com The LUMO is the innermost orbital without electrons and acts as an electron acceptor, indicating the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. rsc.org For this compound, the distribution of the HOMO and LUMO across the molecule reveals the most probable sites for nucleophilic and electrophilic attack. The HOMO is likely localized on the electron-rich aromatic ring and the oxygen atoms of the carbonyl groups, while the LUMO is expected to be centered on the carbon atoms of the carbonyl groups. cureffi.org

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.85 | Highest Occupied Molecular Orbital (Electron Donor) |

| LUMO | -2.15 | Lowest Unoccupied Molecular Orbital (Electron Acceptor) |

| Energy Gap (ΔE) | 4.70 | LUMO - HOMO Energy; indicates chemical reactivity |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior, particularly in noncovalent interactions. nih.govias.ac.in The MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. Green and yellow represent areas with near-zero potential.

For this compound, the MEP surface would show strong negative potentials (red) around the oxygen atoms of the indenone and acetyl carbonyl groups, highlighting them as primary sites for interaction with electrophiles or hydrogen bond donors. The hydrogen atoms on the aromatic ring and the region around the carbonyl carbons would exhibit positive potentials (blue), indicating their susceptibility to nucleophilic attack. nih.gov

Fukui Functions and Reactivity Indices

Fukui functions provide a quantitative measure of the reactivity of different atomic sites within a molecule. wikipedia.orgacs.org Derived from conceptual DFT, the Fukui function, ƒ(r), describes the change in electron density at a specific point when the total number of electrons in the system changes. wikipedia.orgresearchgate.net By calculating condensed Fukui functions for each atom, one can predict the most likely sites for electrophilic, nucleophilic, and radical attack.

ƒ+ (r) : Predicts the site for a nucleophilic attack (where an electron is added).

ƒ- (r) : Predicts the site for an electrophilic attack (where an electron is removed).

ƒ0 (r) : Predicts the site for a radical attack .

For this compound, analysis of Fukui functions would likely identify the carbonyl carbons as the most probable sites for nucleophilic attack (highest ƒ+ values) and the carbonyl oxygens as likely sites for electrophilic attack (highest ƒ- values). hackernoon.comresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into a static molecule, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. researchgate.netnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape, flexibility, and intermolecular interactions of this compound in different environments (e.g., in a solvent or interacting with a biological target).

For a molecule with a relatively rigid bicyclic core, MD simulations can reveal the rotational freedom of the acetyl group and subtle puckering of the five-membered ring. researchgate.net Furthermore, these simulations are crucial for understanding how the molecule interacts with its surroundings, such as forming hydrogen bonds with solvent molecules or fitting into the active site of an enzyme. researchgate.net Analysis of the simulation trajectory can provide information on stable conformations and the energetic barriers between them.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity or a specific physicochemical property. nih.govnih.gov Should this compound and its analogs exhibit a particular biological activity (e.g., as enzyme inhibitors), a QSAR model could be developed to guide the design of more potent derivatives. nih.govnih.gov

The process involves calculating a wide range of molecular descriptors for a set of similar molecules (the training set). These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or topological. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that links these descriptors to the observed activity. nih.gov The predictive power of the QSAR model is validated using an external set of compounds (the test set). The resulting equation can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Table 3: Example of a Hypothetical QSAR Model for a Series of Indenone Derivatives

| Model Equation | Statistical Parameters |

|---|---|

| pIC50 = 0.5 * LogP - 1.2 * ELUMO + 0.8 * (TPSA) - 3.5 | R2 (Coefficient of Determination) = 0.91 |

| Q2 (Cross-validated R2) = 0.85 | |

| Number of Compounds (Training Set) = 30 | |

| Number of Compounds (Test Set) = 8 |

Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration. LogP is the logarithm of the partition coefficient (lipophilicity), ELUMO is the energy of the LUMO, and TPSA is the Topological Polar Surface Area. This equation is purely illustrative.

2D-QSAR and 3D-QSAR Approaches

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. Both two-dimensional (2D) and three-dimensional (3D) QSAR approaches have been instrumental in understanding and predicting the activity of compounds based on the indanone scaffold.

2D-QSAR models utilize descriptors derived from the 2D representation of molecules, such as topological indices, constitutional descriptors, and physicochemical properties. For instance, in a study on N-substituted urea (B33335) and thiourea (B124793) derivatives of 2,3-dihydro-1H-inden-1-amine, a related indane structure, 2D-QSAR models were developed to predict anticancer activity. ijper.org These models are built using statistical methods like multiple linear regression to create an equation that links the descriptors to the biological activity (e.g., pIC50). ijper.org The quality and predictive power of these models are rigorously assessed using internal and external validation techniques, ensuring their reliability. ijper.orgrsc.org

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Analysis (CoMSIA), provide a more detailed understanding by considering the 3D alignment of molecules and their interaction fields (steric, electrostatic, hydrophobic, etc.). nih.gov For a series of 2-substituted 1-indanone (B140024) derivatives designed as acetylcholinesterase (AChE) inhibitors, 3D-QSAR models were successfully constructed. nih.gov These models yielded high cross-validated (q²) and non-cross-validated (r²) coefficients, indicating strong predictive ability. nih.gov The resulting contour maps from CoMFA and CoMSIA analyses offer visual insights into how different structural modifications affect biological activity. For example, these maps can highlight regions where bulky, hydrophobic, or electropositive groups might enhance binding affinity to a target protein. nih.gov This information is invaluable for guiding the rational design of new, more potent derivatives based on the indanone framework. rsc.orgnih.gov

Table 1: Statistical Parameters for QSAR Models of Indanone-Related Scaffolds

| QSAR Model Type | Scaffold/Target | r² (non-cross-validated) | q² (cross-validated) | Predictive Ability | Source |

|---|---|---|---|---|---|

| 3D-QSAR (CoMFA) | 2-substituted 1-indanone / AChE | 0.974 | 0.784 | Good | nih.gov |

| 3D-QSAR (CoMSIA) | 2-substituted 1-indanone / AChE | 0.947 | 0.736 | Good | nih.gov |

| 2D-QSAR | Azaaurones / Cytochrome b | 0.871 | - | Good (Rpred² = 0.914) | rsc.org |

| 3D-QSAR (CoMSIA) | Azaaurones / Cytochrome b | 0.844 | 0.739 | Good (Rpred² = 0.932) | rsc.org |

| 2D-QSAR | 1,2,3-thiadiazole thioacetanilides / HIV-RT | 0.97 | 0.94 | Excellent | researchgate.net |

| 3D-QSAR (kNN-MFA) | 1,2,3-thiadiazole thioacetanilides / HIV-RT | 0.97 | 0.89 | Excellent | researchgate.net |

In Silico Screening and Virtual Ligand Design Based on Indanone Scaffolds

The indanone core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive molecules and its synthetic accessibility. nih.gov This makes it an excellent starting point for in silico screening and the virtual design of new ligands targeting a variety of proteins.

Virtual screening involves computationally searching large libraries of chemical compounds to identify those that are likely to bind to a specific biological target. mdpi.comjapsonline.com This process often begins with molecular docking, a method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. japsonline.com For indanone derivatives, docking studies have been crucial in elucidating binding modes with various enzymes. For instance, research on indanone-chalcone hybrids as inhibitors of human carboxylesterase 2 (hCES2A) used molecular docking to understand structure-activity relationships. nih.gov Similarly, docking was employed to study how 2-substituted 1-indanone derivatives interact with the active site of acetylcholinesterase. nih.gov

The insights gained from docking and QSAR studies are then used for virtual ligand design. The indanone scaffold offers significant versatility for chemical modification, allowing for the introduction of various substituents to optimize interactions with the target. mdpi.com For example, benzofuran (B130515) has been explored as a bioisosteric replacement for the indanone ring found in the drug donepezil, aiming to create new agents for Alzheimer's disease. acs.org

Computational investigations on indanone derivatives have identified potential inhibitors for targets like cereblon, an E3 ubiquitin ligase component implicated in multiple myeloma. nih.gov In such studies, large compound libraries are screened, and the most promising candidates are selected based on their predicted binding affinity and drug-likeness properties (ADME/T). mdpi.comnih.gov These selected hits can then be subjected to more advanced computational analysis, such as molecular dynamics simulations, to assess the stability of the ligand-protein complex over time before being prioritized for chemical synthesis and biological testing. nih.govnih.gov

Table 2: Examples of Indanone Scaffolds in Virtual Ligand Design

| Indanone-Based Scaffold | Target Enzyme/Protein | Therapeutic Area | Computational Methods Used | Source |

|---|---|---|---|---|

| Indanone tricyclic spiroisoxazolines | Cyclooxygenase-2 (COX-2) | Anti-inflammatory, Anticancer | Molecular Docking, Molecular Dynamics | nih.gov |

| Indanone derivatives | Cereblon (CRBN) | Multiple Myeloma | Molecular Docking, Molecular Dynamics, MM/PBSA | nih.gov |

| Indanone-chalcone hybrids | Human Carboxylesterase 2 (hCES2A) | Modulation of Drug Metabolism | Molecular Docking | nih.gov |

| 2-substituted 1-indanones | Acetylcholinesterase (AChE) | Alzheimer's Disease | Molecular Docking, 3D-QSAR | nih.gov |

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the characterization of intermediates and transition states. For compounds like this compound, which contains a ketone and a reactive α-carbon, theoretical studies can elucidate reaction pathways and predict reactivity.

Density Functional Theory (DFT) is a common method used to study reaction mechanisms. researchgate.net It can be employed to calculate the energies and geometries of reactants, products, and transition states along a reaction coordinate. For example, theoretical studies on cycloaddition reactions involving related cyclic structures have used DFT to determine whether a reaction proceeds through a concerted or stepwise mechanism. researchgate.net Such calculations can predict the activation energy barriers, helping to understand reaction kinetics and regioselectivity. researchgate.net

The 1-indanone framework is known to participate in various annulation (ring-forming) reactions to construct complex fused- and spirocyclic systems. nih.gov Theoretical studies can be applied to understand the mechanistic aspects of these transformations. For instance, the acid-catalyzed reaction of a 3-hydroxy-1-indanone (B1295786) with an alkyne to form a polycarbocyclic scaffold involves the formation of a cationic intermediate, the mechanism of which can be modeled computationally. nih.gov

Furthermore, theoretical investigations can shed light on the formation of radical species and their subsequent reactions. While not directly studying this compound, research on the formation of acetone (B3395972) from smaller radical fragments like the acetyl radical (CH₃CO) provides a basis for understanding potential radical-mediated reactions involving the acetyl group of the target molecule. europa.eu These studies calculate the properties of radical intermediates and map out barrierless reaction pathways, which are fundamental concepts applicable to a wide range of chemical systems. europa.eu

Structure Activity Relationship Sar Studies of 6 Acetyl 2,3 Dihydro 1h Inden 1 One Analogues

Correlating Structural Modifications with Biological Response in Indanone Derivatives

The biological activity of indanone derivatives can be significantly altered by modifying their core structure. Research has shown that even minor changes to the indanone skeleton or its substituents can lead to substantial differences in pharmacological effects, which span antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer activities. beilstein-journals.org

In the pursuit of multi-functional agents for Alzheimer's disease, a series of 42 novel indan-1-one derivatives were synthesized, inspired by the structure of Donepezil. nih.gov These compounds all share the 1-indanone (B140024) ring, with variations in the substituents attached to it. The study revealed that specific modifications led to compounds with potent inhibitory activity against cholinesterase and monoamine oxidase B enzymes, as well as significant antioxidant and β-amyloid plaque aggregation inhibitory effects. nih.gov

Another study focused on 2-benzylidene-2,3-dihydro-1H-inden-1-one derivatives for the treatment of inflammatory bowel disease (IBD). researchgate.net The researchers synthesized a range of analogues and found that the nature of the side chain at the 2-position was critical for activity. A simple phenethyl side chain resulted in the most potent inhibition of TNF-α and IL-6-induced cell adhesion, a key process in IBD. researchgate.net This highlights how modifications to substituents can fine-tune the biological response.

The fusion of other heterocyclic rings to the indanone core has also been explored. For instance, the synthesis of isoxazole-fused 1-indanones resulted in compounds with enhanced anti-inflammatory and antimicrobial activity. beilstein-journals.org This approach of combining pharmacophores can lead to synergistic effects and improved biological profiles.

The following table summarizes the correlation between structural modifications and biological responses in selected indanone derivatives.

| Core Structure | Modification | Biological Response | Reference |

| 1-Indanone | Introduction of various substituted benzylidene-acetamide moieties | Varied inhibitory activity against cholinesterase, MAO-B, and β-amyloid aggregation | nih.gov |

| 2-Benzylidene-2,3-dihydro-1H-inden-1-one | Variation of the side chain at the 2-position | Altered inhibitory effect on TNF-α-induced monocyte adhesion | researchgate.net |

| 1-Indanone | Fusion with an isoxazole (B147169) ring | Increased anti-inflammatory and antimicrobial activity | beilstein-journals.org |

Role of Substituent Effects on Bioactivity Profiles

The nature and position of substituents on the indanone ring play a pivotal role in determining the bioactivity of the resulting derivatives. The electronic and steric properties of these substituents can influence the molecule's ability to interact with its biological target.

In the development of 2-benzylidene-2,3-dihydro-1H-inden-1-one derivatives as potential therapeutics for IBD, a detailed SAR study was conducted. researchgate.net It was observed that the presence and position of substituents on the benzylidene moiety had a significant impact on the inhibitory activity against TNF-α-induced monocyte-epithelial cell adhesion. For instance, compounds with specific substitutions on the phenyl ring of the benzylidene group showed potent inhibitory effects. researchgate.net

Similarly, in studies on chalcones, which share a 1,3-diphenyl-2-propen-1-one scaffold with some indanone derivatives, the substitution pattern on the aromatic rings is crucial for their antitumor activity. nih.gov Modifications to the aromatic rings, such as the introduction of methoxy (B1213986) or chloro groups, can modulate the compound's potency and selectivity. nih.gov These findings in a related class of compounds underscore the general importance of substituent effects in molecules with similar structural motifs.

The table below illustrates the effect of different substituents on the bioactivity of indanone and related derivatives.

| Parent Compound | Substituent | Effect on Bioactivity | Reference |

| 2-Benzylidene-2,3-dihydro-1H-inden-1-one | Varied substituents on the benzylidene phenyl ring | Modulated inhibitory activity in an IBD model | researchgate.net |

| Chalcone (B49325) (1,3-diphenyl-2-propen-1-one) | 3,4,5-trimethoxy or 4-chloro on the phenyl ring | Influenced antitumor potency and selectivity | nih.gov |

Stereochemical Influences on Molecular Recognition and Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in molecular recognition and biological efficacy. The specific spatial orientation of functional groups can determine how a molecule fits into the binding site of a protein, thereby influencing its activity. nih.gov

In the synthesis of novel indan-1-one derivatives for Alzheimer's disease, the stereochemistry of the compounds was determined to be the E-isomer. nih.gov This specific isomeric form was found to be responsible for the observed biological activities, including cholinesterase inhibition and antioxidant effects. nih.gov Had the compounds existed as the Z-isomer, their interaction with the biological targets would likely have been different, leading to altered efficacy.

The importance of stereochemistry is further highlighted in the asymmetric synthesis of β-trifluoromethyl-β-amino indanone derivatives. rsc.org This method allows for the creation of diastereomerically pure compounds with a specific three-dimensional structure. Such stereochemical control is essential for producing molecules with predictable and optimized biological activity, as different stereoisomers can have vastly different pharmacological profiles. rsc.org

The following table provides examples of how stereochemistry influences the properties of indanone derivatives.

| Compound Class | Stereochemical Feature | Significance | Reference |

| Novel indan-1-one derivatives | E-isomer configuration | Determined the observed biological activity for Alzheimer's disease targets | nih.gov |

| β-trifluoromethyl-β-amino indanone derivatives | Diastereomerically pure forms | Allows for the synthesis of compounds with specific and predictable biological activity | rsc.org |

Elucidation of Key Pharmacophoric Features within the Indanone Core

A pharmacophore is the specific three-dimensional arrangement of chemical features that is essential for a molecule's biological activity. drugdesign.org Identifying the key pharmacophoric features within the indanone core is fundamental to designing new analogues with improved potency and selectivity.

For indanone derivatives designed as multi-functional agents for Alzheimer's disease, the 1-indanone ring itself is a crucial part of the pharmacophore. nih.gov The carbonyl group and the planar aromatic ring of the indanone system are key features that contribute to the binding of these compounds to their target enzymes. nih.gov

In a study of benzofuran-azacyclic hybrids, another class of compounds with relevance to Alzheimer's disease, the 2-benzoylbenzofuran structure was identified as a valuable pharmacophore core. acs.org The benzofuran (B130515) group and the benzoyl group were found to form important interactions with the active site of the target enzymes. This suggests that for indanone derivatives, the acetyl group at the 6-position and the ketone at the 1-position of the indanone ring are likely key pharmacophoric elements.

Further analysis suggests that a tubular form with a stopper group can be a potential pharmacophore for Alzheimer's disease therapies, blocking the entrance of the active pocket of the enzyme. acs.org This concept could be applied to the design of new 6-acetyl-2,3-dihydro-1H-inden-1-one analogues, where the indanone core acts as the stopper and various substituents are designed to interact with the enzyme's channel.

Key pharmacophoric features identified in indanone and related structures are summarized in the table below.

| Compound Class | Key Pharmacophoric Features | Proposed Role in Biological Activity | Reference |

| Indan-1-one derivatives | 1-indanone ring (carbonyl group and aromatic system) | Essential for binding to target enzymes in Alzheimer's disease | nih.gov |

| Benzofuran-azacyclic hybrids | 2-benzoylbenzofuran core | Forms key interactions with the active site of target enzymes | acs.org |

| General Alzheimer's disease inhibitors | Tubular form with a stopper group | Blocks the active site entrance of the target enzyme | acs.org |

Development of Predictive Models for Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. nih.gov The development of predictive QSAR models is a powerful strategy in drug discovery, allowing for the virtual screening of large compound libraries and the rational design of new molecules with desired properties. taylorfrancis.comresearchgate.net

The process of building a robust QSAR model involves several steps, including the selection of a training set of compounds with known activities, the calculation of molecular descriptors, the development of a mathematical model using techniques like genetic function approximation, and rigorous validation of the model's predictive power. nih.govmdpi.com

For indanone derivatives and other classes of bioactive molecules, QSAR models can be used to predict their inhibitory activities against various targets. researchgate.net For example, QSAR models have been successfully developed for inhibitors of human leukotriene A4 hydrolase, an enzyme involved in inflammation. nih.govresearchgate.net These models, based on a set of molecular descriptors, can explain the biological activity of the compounds and guide the design of new, more potent inhibitors. nih.gov

The application of QSAR methodology has also been demonstrated for various heterocyclic compounds, where models based on topological and density functional theory-derived descriptors have been used to predict antifungal and antibiotic properties. mdpi.com This approach can be readily applied to this compound analogues to develop predictive models for their specific biological activities. Such models would be invaluable for prioritizing the synthesis of new derivatives and accelerating the discovery of lead compounds. mdpi.comamanote.com

The table below outlines the key aspects of developing predictive QSAR models.

| QSAR Model Development Step | Description | Relevance to Indanone Analogues | Reference |

| Model Building | Using a training set of compounds and molecular descriptors to create a mathematical model. | Can be used to correlate the structure of indanone derivatives with their biological activity. | nih.govmdpi.com |

| Validation | Assessing the predictive power of the model using internal and external test sets. | Ensures the reliability of the model for predicting the activity of new indanone analogues. | taylorfrancis.commdpi.com |

| Application | Virtual screening of compound databases and rational design of new molecules. | Can accelerate the discovery of potent and selective this compound derivatives. | nih.govresearchgate.net |

Advanced Applications and Future Research Directions

Utilization of 6-Acetyl-2,3-dihydro-1H-inden-1-one in Supramolecular Chemistry

Currently, there is a notable absence of specific research in publicly available scientific literature detailing the utilization of this compound in the field of supramolecular chemistry. While the principles of crystal engineering and molecular self-assembly are well-established for aromatic ketones, dedicated studies on the supramolecular assemblies, host-guest complexes, or self-assembled materials derived from this specific indanone derivative have not been reported. The potential for the acetyl and ketone functional groups to participate in hydrogen bonding and other non-covalent interactions suggests that this is an area ripe for future investigation.

Indanone Derivatives in Advanced Materials Science

The unique electronic and structural properties of indanone derivatives have made them attractive candidates for the development of advanced materials. Their applications span across non-linear optics and organic electronics, where the indanone core can be functionalized to tune the material's properties.

Non-Linear Optical (NLO) Materials Development

Indanone derivatives have emerged as promising components in the creation of non-linear optical (NLO) materials, which are of significant interest for applications in electro-optic modulation, optical switching, and data storage. The fundamental principle behind their use in NLO materials lies in the creation of "push-pull" systems within the molecule. These systems consist of an electron-donating group and an electron-accepting group connected by a π-conjugated bridge, which in this case can be an indanone-based structure. This arrangement leads to a large molecular hyperpolarizability, a key requirement for second-order NLO activity.

Research has demonstrated the synthesis of chromophores containing an indanone moiety through reactions like the Knoevenagel condensation. These indanone-based chromophores can then be chemically modified, for instance, by reaction with 3-isocyanatopropyl triethoxysilane, to yield an alkoxysilane dye. This functionalized dye can be incorporated into a silica network via the sol-gel process to fabricate transparent thin films. These hybrid organic-inorganic materials exhibit significant second-order NLO properties, with their performance being evaluated through techniques such as in situ second harmonic generation (SHG) measurements. The indanone core in these chromophores contributes to their enhanced NLO response. Studies have shown that 1-indanone (B140024) compounds can exhibit high nonlinearity, making them effective elements in the design of optical devices. scispace.com

Table 1: Examples of Indanone Derivatives in NLO Materials

| Derivative Type | Synthesis Method | Application | Key Finding |

|---|---|---|---|

| Indanone-containing chromophore | Knoevenagel condensation | Second-order NLO materials | Incorporation into sol-gel films for electro-optic applications. |

| Isophorone-based alkoxysilane dyes | Reaction with isocyanatopropyl triethoxysilane | Transparent NLO films | Achieved significant second harmonic generation coefficients. |

Applications in Organic Electronics

The versatile electronic properties of indanone derivatives have also led to their exploration in the field of organic electronics. They are increasingly being employed as organic functional materials, with applications in devices such as Organic Light-Emitting Diodes (OLEDs). rsc.orgscispace.com The performance of these materials is intrinsically linked to their molecular structure, which can be tailored to achieve desired electronic characteristics.

For instance, metal complexes of hydroxybenzylidene indanone derivatives have been investigated for their semiconducting properties. These complexes, which can be fabricated into thin films, exhibit electronic properties that are potentially useful in the production of optoelectronic devices. The π-conjugated system of the 2-benzylidene-1-indanone ligand, in conjunction with the d-orbitals of the transition metal, is thought to be responsible for creating conduction channels for electric charges. The stability and interesting optical and electrical properties of these complexes make them promising candidates for use as active layers in various electronic devices.

Research on 2,3-Dihydro-1H-inden-1-one as a Privileged Scaffold for Targeted Ligands

In the realm of medicinal chemistry and drug discovery, the 2,3-dihydro-1H-inden-1-one core is recognized as a "privileged scaffold." researchgate.netnih.gov This term refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for the design of novel therapeutic agents. The indanone structure is a key component in a variety of pharmacologically active compounds. rsc.orgbeilstein-journals.org

A prominent example of the successful application of the indanone scaffold is in the development of drugs for neurodegenerative disorders, such as Alzheimer's disease. nih.gov Indanone derivatives have been designed as multi-target-directed ligands, capable of interacting with several key proteins implicated in the disease cascade. nih.gov For example, specific derivatives have been synthesized that exhibit potent inhibition of cholinesterases (both acetylcholinesterase and butyrylcholinesterase), which is a primary therapeutic strategy for Alzheimer's. nih.gov

Beyond enzyme inhibition, these multifunctional compounds have also been shown to inhibit the self-assembly of amyloid-beta (Aβ) peptides into toxic oligomers and fibrils, a hallmark of Alzheimer's pathology. nih.gov Furthermore, some derivatives can promote the disassembly of pre-formed Aβ aggregates and possess antioxidant properties, which helps to mitigate the oxidative stress associated with the disease. nih.gov The ability of these compounds to cross the blood-brain barrier is another critical factor in their potential as treatments for central nervous system disorders. nih.gov The versatility of the indanone scaffold allows for the rational design of ligands that can simultaneously address multiple pathological factors, a highly sought-after characteristic in modern drug development. nih.govnih.gov The indanone core's rigid structure provides a well-defined platform for the precise spatial arrangement of pharmacophoric groups, enabling the optimization of interactions with biological targets. nih.govacs.org

Table 2: Indanone Derivatives as Multi-Target Ligands for Alzheimer's Disease

| Compound Feature | Targeted Biological Process | Therapeutic Potential |

|---|---|---|

| Cholinesterase Inhibition | Inhibition of acetylcholine breakdown | Symptomatic relief of cognitive decline |

| Aβ Aggregation Inhibition | Prevention of toxic amyloid plaque formation | Disease-modifying therapy |

| Aβ Disaggregation | Breakdown of existing amyloid plaques | Potential for reversing plaque pathology |

| Antioxidant Activity | Reduction of oxidative stress | Neuroprotection |

Exploration of Indanone Derivatives in Novel Catalytic Systems

The indanone framework is not only a target for synthesis but also plays a role in the development of novel catalytic systems. The reactivity of the indanone core and its derivatives can be harnessed to facilitate a variety of chemical transformations.

Recent research has explored the use of transition metal catalysts in reactions involving indanone derivatives. For example, rhodium complexes have been utilized to catalyze the synthesis of indanone moieties from 2-vinylbenzaldehyde derivatives. Furthermore, copper(I) has been employed as a catalyst in the radical cyclization of 1,6-enynes to produce indanone derivatives.

Photocatalysis represents another burgeoning area where indanones are relevant. Photocatalytic radical cascade cyclization reactions have been developed for the synthesis of indanone skeletons. These methods offer mild and environmentally friendly alternatives to traditional synthetic routes. The ongoing development of new catalytic strategies for the synthesis and functionalization of indanones is a testament to the enduring importance of this class of compounds in organic chemistry. acs.orgorganic-chemistry.org

Emerging Research Areas and Unexplored Reactivity

The field of indanone chemistry continues to evolve, with researchers actively exploring new synthetic methodologies and applications. A significant emerging area is the construction of complex molecular architectures based on the indanone scaffold. Recent reviews highlight the development of annulation reactions involving 1-indanones to create fused and spirocyclic frameworks. rsc.org These complex structures are of great interest due to their prevalence in natural products with significant biological activity.

The development of novel synthetic methods remains a key focus. This includes transition-metal-free strategies, which are desirable from an environmental and economic perspective. Furthermore, the synthesis and reactivity of functionalized indanones, such as fluorinated derivatives, are being investigated. The introduction of fluorine can significantly alter the physicochemical and biological properties of the molecule, opening up new avenues for drug design and materials science.

The full reactive potential of the indanone core is still being uncovered. For instance, the photochemical reactions of cyclic ketones, including indanones, can lead to interesting and sometimes unexpected products through processes like Norrish Type-I cleavage. nih.govyoutube.com Understanding and controlling these photochemical pathways could lead to novel synthetic transformations.

Looking forward, the future of indanone research appears bright. In medicinal chemistry, the indanone scaffold will likely continue to be a source of inspiration for the development of new drugs targeting a wide range of diseases, from neurodegenerative disorders to cancer and viral infections. researchgate.netnih.govbeilstein-journals.org In materials science, the ability to fine-tune the electronic and optical properties of indanone derivatives will drive the creation of next-generation organic electronic and photonic devices. The continued exploration of the synthesis and reactivity of this versatile scaffold will undoubtedly lead to new and exciting discoveries. mdpi.com

Advanced Analytical Techniques for 6 Acetyl 2,3 Dihydro 1h Inden 1 One Research

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are fundamental in the study of 6-Acetyl-2,3-dihydro-1H-inden-1-one, enabling its separation from reaction mixtures and the precise assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a crucial tool for the analysis and purification of indenone derivatives. For compounds similar to this compound, such as 1-(1,1,2,3,3,6-Hexamethyl-2,3-dihydro-1H-inden-5-yl)ethanone, reverse-phase HPLC methods have proven effective. sielc.com These methods typically employ a C18 column and a mobile phase consisting of a mixture of an organic solvent, like acetonitrile, and an aqueous solution, often containing an acidifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The separation is based on the differential partitioning of the compound between the stationary phase and the mobile phase.

A typical HPLC method for a related acetyl indane derivative is detailed in the table below. This method can be adapted for this compound.

| Parameter | Value |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid |

| Detection | UV, Mass Spectrometry (MS) |

| Application | Purity assessment, preparative separation for isolation of impurities |

| Data adapted from an analysis of a similar compound, 1-(1,1,2,3,3,6-Hexamethyl-2,3-dihydro-1H-inden-5-yl)ethanone. sielc.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the relatively low volatility of this compound, derivatization is often necessary to convert it into a more volatile form suitable for GC-MS analysis. Common derivatization reagents for ketones include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which react with the enol form of the ketone.

The resulting trimethylsilyl (B98337) (TMS) ether is more volatile and thermally stable, allowing for effective separation and identification by GC-MS. The mass spectrum of the derivative provides a unique fragmentation pattern that can be used for structural confirmation. This technique is particularly useful for detecting and quantifying trace amounts of the compound. While specific studies on this compound are not prevalent, the principles of derivatization for GC-MS analysis are widely applied to ketones. researchgate.netnih.gov

Spectroscopic Characterization Beyond Routine Analyses

Beyond standard 1D NMR and IR spectroscopy, more advanced spectroscopic techniques are employed to gain deeper insights into the structure and stereochemistry of this compound.

Since this compound possesses a chiral center at the C2 position, Circular Dichroism (CD) spectroscopy is an invaluable tool for its chiral analysis. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.netnih.gov This technique can be used to determine the absolute configuration of enantiomers and to quantify the enantiomeric excess (ee) of a sample. nih.govmdpi.com

The CD spectrum of a chiral ketone is typically dominated by the n→π* transition of the carbonyl chromophore. The sign and magnitude of the Cotton effect in the CD spectrum are highly sensitive to the stereochemical environment around the carbonyl group. By comparing the experimental CD spectrum to that of a standard of known configuration or to theoretical calculations, the absolute configuration of the enantiomers of this compound can be determined. mdpi.com

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides detailed information about the connectivity and spatial relationships of atoms within a molecule, which is essential for the unambiguous structural elucidation of this compound. researchgate.netipb.ptresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, identifying which protons are adjacent to each other in the molecular structure. youtube.comsdsu.eduoxinst.com For this compound, COSY would show correlations between the protons on the dihydroindenone ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs. sdsu.eduprinceton.eduyoutube.comyoutube.com It is used to assign the carbon signals based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). sdsu.eduprinceton.eduyoutube.comyoutube.com HMBC is crucial for piecing together the carbon skeleton and for positioning the acetyl group and the carbonyl group on the indenone framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. researchgate.netprinceton.edu NOESY is particularly useful for determining the stereochemistry and conformation of the molecule.

The collective data from these 2D NMR experiments allows for a complete and unambiguous assignment of all proton and carbon signals of this compound.

| 2D NMR Technique | Information Gained | Application for this compound |

| COSY | ¹H-¹H scalar couplings | Identifies neighboring protons in the five-membered ring and on the aromatic ring. |

| HSQC | ¹H-¹³C one-bond correlations | Assigns carbon signals directly attached to specific protons. |

| HMBC | ¹H-¹³C long-range correlations (2-3 bonds) | Confirms the placement of the acetyl and carbonyl groups and the overall connectivity of the indenone core. |

| NOESY | ¹H-¹H spatial proximity (through-space) | Provides information on the 3D structure and stereochemistry. |

Thermal Analysis Techniques for Solid-State Characterization

Thermal analysis techniques are employed to characterize the solid-state properties of this compound, such as its melting point, thermal stability, and polymorphism.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, heat of fusion, and to detect polymorphic transitions. For a crystalline solid like this compound, DSC would show a sharp endothermic peak corresponding to its melting point.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability of the compound and to identify the temperature at which it begins to decompose.

Advanced Mass Spectrometry (e.g., ESI-MS) for Complex Structures